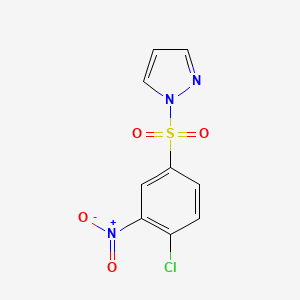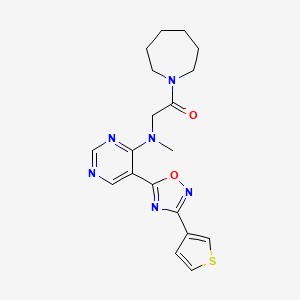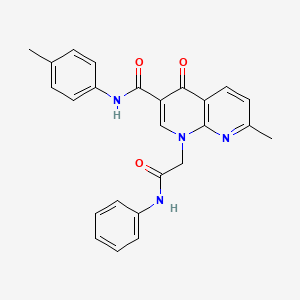
4-amino-2-chloro-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-chloropyridine is a chloroaminoheterocyclic compound . It is a versatile compound with a white to light yellow crystalline powder appearance . This compound is widely used as an intermediate in pharmaceutical, agrochemical, and dye synthesis .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like 4-amino-2-chloro-N-(pyridin-2-yl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
4-Amino-2-chloropyridine is an organic compound with the molecular formula C5H5ClN2. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .Chemical Reactions Analysis
4-Amino-2-chloropyridine readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . The presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .Physical And Chemical Properties Analysis
4-Amino-2-chloropyridine is a white to light yellow crystalline powder with a melting point of 90-94°C . It has a high boiling point of 153°C, indicating its stability under high temperatures . This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .Scientific Research Applications
Luminescent Properties and Nano-Aggregate Formation
Pyridyl substituted benzamides have been studied for their luminescent properties and ability to form nano-aggregates with enhanced emission in aqueous solutions. Such compounds exhibit multi-stimuli-responsive behaviors, including mechanochromic properties, which are of significant interest in the development of new materials for sensing, imaging, and optical devices. The research conducted by Srivastava et al. (2017) delves into the spectral characteristics, structural analysis, and theoretical calculations to rationalize the optical data of these compounds, showcasing their potential in scientific applications (Srivastava et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives from aminopyridine reactions have been explored, highlighting their potential antibacterial activity. Rostamizadeh et al. (2013) synthesized these derivatives through an environmentally friendly reaction and assessed their antibacterial efficacy, suggesting the possible utilization of pyridine derivatives in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Novel Polyimide Films
Research on novel polyimide films incorporating amide groups has demonstrated the improvement of mechanical properties and thermal stability through the introduction of benzamide derivatives. Luo et al. (2011) synthesized these films and characterized them through various analyses, revealing significant enhancements in tensile strength, modulus, and thermal resistance. This study opens avenues for the application of benzamide derivatives in the development of high-performance polymeric materials (Luo et al., 2011).
Cytotoxic Activity
The synthesis of thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes has been investigated for their cytotoxic activity against various cancer cell lines. Adhami et al. (2014) discovered that these compounds exhibited significant cytotoxicity, particularly against breast and prostate cancer cell lines, suggesting their potential as anticancer agents (Adhami et al., 2014).
Directing Group for C-H Bond Amination
The use of 2-(pyridin-2-yl)aniline as a directing group for C-H bond amination mediated by cupric acetate has been explored, demonstrating an effective method for the amination of benzamide derivatives. This approach, as investigated by Zhao et al. (2017), enables the functionalization of benzamide derivatives, opening new pathways for their application in organic synthesis and drug development (Zhao et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 4-amino-2-chloro-N-(pyridin-2-yl)benzamide.
Mode of Action
It can be inferred from related compounds that it might interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound might have a broad impact on biochemical pathways.
Result of Action
It can be inferred from related compounds that it might have a significant impact on cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-2-chloro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-10-7-8(14)4-5-9(10)12(17)16-11-3-1-2-6-15-11/h1-7H,14H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFVJVFQPUHUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2611656.png)
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-bromophenyl)acetamide](/img/structure/B2611663.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2611667.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2611670.png)


![(4-Propylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2611674.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2611675.png)

![8-(3,3-Dimethylcyclobutanecarbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2611678.png)